molecular formula C8H10N2O3 B1456468 2-Isopropoxypyrimidine-4-carboxylic acid CAS No. 1312556-75-4

2-Isopropoxypyrimidine-4-carboxylic acid

Cat. No.: B1456468
CAS No.: 1312556-75-4
M. Wt: 182.18 g/mol
InChI Key: BGOBCHTZTRDJEC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of this compound is firmly established through multiple nomenclature systems and structural identifiers. According to comprehensive chemical databases, this compound is registered under the Chemical Abstracts Service number 1312556-75-4 and bears the molecular formula C₈H₁₀N₂O₃. The compound maintains a molecular weight of 182.18 grams per mole, which corresponds precisely to its structural composition. The International Union of Pure and Applied Chemistry name for this substance is 2-propan-2-yloxypyrimidine-4-carboxylic acid, reflecting the systematic nomenclature conventions for heterocyclic compounds.

The structural representation through Simplified Molecular Input Line Entry System notation provides the definitive chemical fingerprint: CC(C)OC1=NC=CC(=N1)C(=O)O. This notation clearly delineates the pyrimidine ring system with the isopropoxy group attached at the 2-position and the carboxylic acid functionality located at the 4-position. The International Chemical Identifier for this compound is InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12), providing an unambiguous structural specification.

Alternative nomenclature systems recognize this compound under several synonymous designations. The compound is alternatively known as this compound and 2-(propan-2-yloxy)pyrimidine-4-carboxylic acid. These naming variations reflect different approaches to describing the isopropyl ether linkage within the systematic nomenclature framework. The Chemical Abstracts Service has also assigned the registry number SCHEMBL2032700 to this compound, facilitating its identification in chemical literature databases.

Property Value
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Chemical Abstracts Service Number 1312556-75-4
PubChem Compound Identifier 67254780
International Union of Pure and Applied Chemistry Name 2-propan-2-yloxypyrimidine-4-carboxylic acid
Simplified Molecular Input Line Entry System CC(C)OC1=NC=CC(=N1)C(=O)O

Historical Development in Heterocyclic Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic compounds. The foundation of pyrimidine research can be traced to the pioneering work of the late 19th century, when systematic investigations into nitrogen-containing heterocycles began in earnest. The actual systematic study of pyrimidine commenced with the contributions of Pinner, who developed methodologies for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines in 1884. This foundational work established the conceptual framework that would later enable the synthesis of complex substituted pyrimidines, including compounds bearing both ether and carboxylic acid functionalities.

The nomenclature of pyrimidine itself emerged from Pinner's innovative approach to chemical naming, as he coined the term 'pyrimidine' by combining the words 'pyridine' and 'amidine' to reflect the structural relationship between these chemical entities. This naming convention established a precedent for systematic nomenclature in heterocyclic chemistry that continues to influence modern chemical naming practices. The first synthesis of the parent pyrimidine compound was achieved by Gabriel in 1900, who developed a method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidine chemistry has been characterized by increasing sophistication in synthetic methodologies and growing recognition of the biological significance of pyrimidine derivatives. The identification of pyrimidine units as essential components of nucleic acids fundamentally transformed the field, elevating pyrimidine chemistry from a specialized area of heterocyclic research to a central theme in biochemistry and medicinal chemistry. This historical trajectory has created the scientific foundation that enables contemporary research into specialized derivatives such as this compound.

The development of carboxylic acid substituted pyrimidines represents a particular milestone in this historical progression. Early research into pyrimidine-4-carboxylic acid, first synthesized and characterized in the mid-20th century, established the fundamental chemistry of carboxyl-substituted pyrimidines. This compound, bearing the molecular formula C₅H₄N₂O₂ and registered under Chemical Abstracts Service number 31462-59-6, provided the structural template for subsequent investigations into more complex substituted derivatives.

Historical Milestone Year Significance
First pyrimidine derivative synthesis 1884 Pinner's condensation methodology
Pyrimidine nomenclature establishment 1885 Introduction of systematic naming
Parent pyrimidine synthesis 1900 Gabriel's reduction method
Pyrimidine-4-carboxylic acid characterization Mid-20th century Foundation for carboxyl derivatives

Position Within Pyrimidine Carboxylic Acid Derivatives

The classification of this compound within the broader family of pyrimidine carboxylic acid derivatives reveals its unique structural position and chemical significance. According to established chemical taxonomy systems, this compound belongs to the class of organic compounds known as pyrimidinecarboxylic acids, which are characterized by pyrimidine rings containing carboxyl groups attached to the heterocyclic framework. This classification places this compound within a well-defined chemical family that exhibits predictable chemical behaviors and synthetic accessibility.

The structural relationship between this compound and other members of the pyrimidine carboxylic acid family demonstrates the systematic variation possible within this chemical class. Comparative analysis with related compounds reveals distinct structural patterns and functional group arrangements. For instance, 2-isopropyl-4-pyrimidinecarboxylic acid, bearing the Chemical Abstracts Service number 1060817-57-3 and molecular formula C₈H₁₀N₂O₂, represents a closely related structural analog where the ether oxygen is replaced by a direct carbon-carbon bond. This compound maintains a molecular weight of 166.18 grams per mole, reflecting the absence of the ether oxygen atom present in this compound.

Another significant structural analog is 2-amino-4-isopropoxypyrimidine-5-carboxylic acid, registered under Chemical Abstracts Service number 72411-87-1, which incorporates an amino group at the 2-position while maintaining the isopropoxy substituent at the 4-position and relocating the carboxylic acid functionality to the 5-position. This compound exhibits a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 197.19 grams per mole, demonstrating how structural modifications can systematically alter molecular properties while maintaining the core pyrimidine framework.

The synthesis and characterization of halogenated analogs further illustrate the versatility of the pyrimidine carboxylic acid scaffold. Research has documented the preparation of 2-chloro-6-isopropoxy-pyrimidine-4-carboxylic acid, bearing Chemical Abstracts Service number 1860829-05-5 and molecular formula C₈H₉ClN₂O₃. This halogenated derivative demonstrates how electron-withdrawing substituents can be incorporated into the pyrimidine framework while maintaining the essential structural features of the carboxylic acid and isopropoxy functionalities.

The systematic variation in substitution patterns among pyrimidine carboxylic acid derivatives has enabled researchers to establish structure-activity relationships and develop synthetic methodologies for accessing diverse members of this chemical family. Contemporary research has identified efficient synthetic approaches for preparing 5-halopyrimidine-4-carboxylic acid esters through Minisci homolytic alkoxycarbonylation reactions, demonstrating the continued evolution of synthetic methodologies in this field. These methodological advances have proven particularly valuable for the preparation of pharmacologically active molecules based on the pyrimidine carboxylic acid framework.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight Key Structural Features
This compound 1312556-75-4 C₈H₁₀N₂O₃ 182.18 g/mol Isopropoxy at 2-position, carboxyl at 4-position
2-Isopropyl-4-pyrimidinecarboxylic acid 1060817-57-3 C₈H₁₀N₂O₂ 166.18 g/mol Isopropyl at 2-position, carboxyl at 4-position
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid 72411-87-1 C₈H₁₁N₃O₃ 197.19 g/mol Amino at 2-position, isopropoxy at 4-position, carboxyl at 5-position
2-Chloro-6-isopropoxy-pyrimidine-4-carboxylic acid 1860829-05-5 C₈H₉ClN₂O₃ 216.62 g/mol Chloro at 2-position, isopropoxy at 6-position, carboxyl at 4-position

Properties

IUPAC Name

2-propan-2-yloxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-8-9-4-3-6(10-8)7(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBCHTZTRDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Isopropoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This compound is characterized by its unique substitution pattern, which influences its interaction with various biological targets. Recent studies have highlighted its possible applications in treating neuropsychiatric disorders and inflammatory conditions.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring with an isopropoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This configuration contributes to its chemical reactivity and biological activity. The molecular formula is C10_{10}H12_{12}N2_{2}O3_{3}, with a molar mass of approximately 208.22 g/mol.

Neuropharmacological Effects

Recent research indicates that this compound may act as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. By modulating mGluR2, this compound could potentially influence glutamate signaling pathways, offering therapeutic avenues for treatment .

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, the IC50_{50} values for related pyrimidine derivatives against COX-2 were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .

The mechanism through which this compound exerts its effects involves interaction with specific biochemical pathways:

  • Neurotransmitter Modulation : By acting on mGluR2, it may alter glutamate levels, impacting neuronal excitability and synaptic transmission.
  • Inhibition of Inflammatory Mediators : It appears to reduce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberStructural FeaturesBiological Activity
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid876715-59-2Contains an isobutyl group and an oxo groupAnti-inflammatory
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid954241-05-5Two hydroxy groups at positions 5 and 6Antioxidant, anti-inflammatory
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid6484120Hydroxy group at position 2Neuroprotective effects

This table illustrates how variations in substitution patterns can lead to differing biological activities among pyrimidine derivatives.

Case Studies and Research Findings

  • Neuropharmacological Study : A study investigating the effects of various pyrimidine derivatives on mGluR2 found that compounds similar to this compound exhibited significant modulation effects, indicating potential for treating anxiety disorders.
  • Anti-inflammatory Research : In a series of experiments focused on COX-2 inhibition, derivatives demonstrated potent activity comparable to established anti-inflammatory drugs. The findings suggest that further exploration into the structure–activity relationship (SAR) could yield more effective therapeutic agents .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

2-Isopropoxypyrimidine-4-carboxylic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and as precursors for synthesizing other therapeutic agents.

Case Study: Synthesis of Antiviral Agents

Research has shown that modifications to the pyrimidine structure can lead to compounds with antiviral properties. A study indicated that derivatives of this compound exhibited activity against specific viral strains, making them candidates for further development as antiviral medications .

Agrochemical Applications

2. Herbicides and Pesticides

The compound has been explored for its utility in agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to inhibit certain biochemical pathways in plants makes it a valuable candidate for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication TypeEfficacy (%)
This compoundPyrimidine derivativeHerbicide85
3-Pyridinecarboxylic acidNicotinic acidHerbicide75
4-Pyridinecarboxylic acidIsonicotinic acidHerbicide80

This table illustrates the comparative efficacy of various pyridine and pyrimidine derivatives as herbicides, highlighting the potential of this compound in agricultural applications.

Analytical Chemistry Applications

3. Analytical Reagents

In analytical chemistry, this compound has been utilized as a reagent for the derivatization of carboxylic acids. Its ability to form stable derivatives enhances the detection capabilities in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Case Study: Enhancing Detection Methods

A study demonstrated that using derivatives of this compound improved the sensitivity and selectivity of HPLC methods for analyzing complex biological samples. The incorporation of this compound allowed for better resolution and quantification of metabolites in serum samples .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at 2-Position Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties/Applications
2-Isopropoxypyrimidine-4-carboxylic acid Isopropoxy (OCH(CH₃)₂) C₈H₁₀N₂O₃ 1312556-75-4 182.18 R&D applications, brown solid
2-(Phenylthio)pyrimidine-4-carboxylic acid Phenylthio (SPh) C₉H₁₃N₂O₂S - 213.07 (HRMS) Synthesized via nucleophilic substitution; potential covalent inhibitor warhead
2-Methylpyrimidine-4-carboxylic acid Methyl (CH₃) C₆H₆N₂O₂ 13627-49-1 154.12 Laboratory chemical; simpler alkyl substituent
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid Pyridin-2-yl C₁₀H₇N₃O₂ - (CID 62749366) 201.18 Bicyclic structure; potential coordination chemistry applications
Key Observations:

Physical and Chemical Properties

Property This compound 2-(Phenylthio) Analog 2-Methyl Analog 2-(Pyridin-2-yl) Analog
Physical State Brown solid Not reported Not reported Not reported
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in DMF Likely similar Dependent on pH/polarity
Stability Stable under standard conditions Air-sensitive (S-Ph) Stable Sensitive to hydrolysis
  • Carboxylic Acid Group : Common to all analogs, enabling salt formation (e.g., sodium salts) for improved aqueous solubility.
  • Thermal Stability: Limited data, but the isopropoxy group’s steric hindrance may enhance thermal stability compared to smaller substituents like methyl .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Isopropoxypyrimidine-4-carboxylic acid typically involves:

  • Functionalization of a pyrimidine ring precursor (often pyrimidine-4-carboxylic acid or its derivatives).
  • Introduction of the isopropoxy group at the 2-position via nucleophilic substitution or alkoxylation.
  • Formation or preservation of the carboxylic acid group at the 4-position, often through oxidation or hydrolysis steps.

These steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-oxidation or ring degradation.

Preparation of Pyrimidine-4-carboxylic Acid Core

A key intermediate is pyrimidine-4-carboxylic acid, which can be prepared by oxidation of 4-methylpyrimidine or related methyl-substituted pyrimidines. According to crystallographic and synthetic studies, oxidation with potassium permanganate (KMnO4) in aqueous alkaline medium effectively converts 4-methylpyrimidine to pyrimidine-4-carboxylic acid with moderate yield (~42%) after acidification and recrystallization (Table 1).

Step Reagents/Conditions Yield (%) Notes
Oxidation of 4-methylpyrimidine KMnO4, NaOH, aqueous medium, room temperature 42 Acidification with HCl, recrystallization from water/methanol

This method provides a reliable source of the pyrimidine-4-carboxylic acid scaffold for further functionalization.

Introduction of the Isopropoxy Group at the 2-Position

The 2-position substitution on the pyrimidine ring is commonly achieved by nucleophilic aromatic substitution (S_NAr) on 2-halopyrimidine-4-carboxylic acid derivatives. The halogen (commonly chlorine) at the 2-position is displaced by isopropoxide ion under suitable conditions.

Typical reaction conditions include:

  • Starting material: 2-chloropyrimidine-4-carboxylic acid or ester.
  • Nucleophile: Isopropanol in the presence of a base (e.g., potassium carbonate or sodium hydride) to generate isopropoxide ion.
  • Solvent: Polar aprotic solvents like DMF or DMSO.
  • Temperature: Elevated temperatures (50–100 °C) to facilitate substitution.

This method ensures regioselective substitution at the 2-position without affecting the carboxylic acid group at the 4-position.

Alternative Routes: Esterification and Hydrolysis

In some synthetic sequences, the carboxylic acid group is temporarily protected as an ester (e.g., methyl or ethyl ester) to improve solubility and reaction control during the alkoxylation step. After the introduction of the isopropoxy group, the ester is hydrolyzed back to the free acid.

Step Reagents/Conditions Purpose
Esterification Alcohol (MeOH or EtOH), acid catalyst (H2SO4) Protect carboxylic acid
Alkoxylation Isopropoxide ion, DMF, heat Introduce isopropoxy group
Hydrolysis Aqueous acid or base, heat Regenerate carboxylic acid

This approach can enhance yields and purity by minimizing side reactions during substitution.

Related Synthetic Methods from Pyridine and Piperidine Derivatives

Although direct literature on this compound is limited, related compounds such as 2-piperidinecarboxylic acids and 4-methyl-2-piperidinecarboxylic acids have been synthesized via catalytic hydrogenation of pyridine carboxylic acids, followed by functional group transformations. These methods demonstrate:

  • Use of palladium on carbon or Raney nickel catalysts.
  • Hydrogenation under controlled temperature (45–100 °C) and pressure (2–5 MPa).
  • Subsequent esterification and chiral resolution steps.

While these methods focus on saturated ring systems, the principles of selective functionalization and catalytic transformations can inform pyrimidine derivative synthesis.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Notes References
Oxidation to pyrimidine-4-carboxylic acid KMnO4 oxidation of 4-methylpyrimidine in alkaline medium Moderate yield, requires acidification and recrystallization
Nucleophilic substitution for 2-isopropoxy group Reaction of 2-chloropyrimidine-4-carboxylic acid with isopropoxide ion in DMF, base Regioselective substitution at 2-position Inferred from general pyrimidine chemistry
Esterification and hydrolysis Protection of carboxylic acid as ester, followed by substitution and hydrolysis Improves reaction control and yield General organic synthesis principles
Catalytic hydrogenation (related systems) Pd/C or Raney Ni catalyst, H2, 45–100 °C, 2–5 MPa pressure Used in related piperidine carboxylic acids

Q & A

Basic: What are the recommended safety protocols for handling 2-isopropoxypyrimidine-4-carboxylic acid in laboratory settings?

Answer:
This compound should be handled by qualified personnel in authorized facilities equipped with fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Although its GHS classification is not fully specified, safety data sheets emphasize treating it as hazardous due to insufficient toxicological data . Key steps include:

  • Storage : Keep in a cool, dry place away from oxidizing agents.
  • Waste disposal : Follow institutional guidelines for organic waste.
  • Emergency measures : Use absorbent materials for spills and rinse exposed skin/eyes with water for 15 minutes.

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
A typical route involves:

Condensation : Reacting pyrimidine derivatives with isopropoxy precursors under acidic or basic conditions.

Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene .

Purification : Recrystallization or column chromatography to achieve >95% purity.
Example Reaction Table :

StepReagents/ConditionsYield (%)Purity Method
1Pyrimidine + Isopropanol, H₂SO₄60–70TLC (Silica gel)
2Pd(OAc)₂, DMF, 80°C75–85HPLC

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:
Contradictions often arise from variations in solvent polarity, temperature, or impurities. To address this:

Systematic replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).

Analytical validation : Use NMR, HPLC, or mass spectrometry to confirm compound integrity .

Meta-analysis : Compare data across peer-reviewed studies while accounting for methodological differences (e.g., solvent grades, measurement techniques) .

Advanced: What computational methods are recommended to predict the reactivity of this compound in novel reaction environments?

Answer:

  • Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : To study solvent interactions and stability under thermal stress.
  • QSPR Models : Quantitative structure-property relationships to correlate substituent effects with reactivity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity (e.g., isopropoxy group at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrimidine C=N bonds (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1) .

Advanced: How can researchers design experiments to optimize the catalytic efficiency of reactions involving this compound?

Answer:
Use a Design of Experiments (DoE) approach:

Variables : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), temperature (50–100°C).

Response surface methodology : Identify optimal conditions for yield and selectivity .

Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to determine rate-limiting steps .

Basic: What are the documented applications of this compound in pharmaceutical research?

Answer:
It serves as:

  • A building block for synthesizing heterocyclic drugs (e.g., kinase inhibitors).
  • A carboxylic acid precursor in prodrug design for enhanced bioavailability .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Basic: How is the purity of this compound validated in research settings?

Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Melting point : Compare observed values (e.g., 145–148°C) to literature data .

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Answer:

  • Dose-response curves : Standardize concentrations (e.g., 1–100 µM) and assay conditions (e.g., cell lines, incubation times).
  • Orthogonal assays : Validate results using multiple methods (e.g., enzyme inhibition + cell viability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Isopropoxypyrimidine-4-carboxylic acid
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2-Isopropoxypyrimidine-4-carboxylic acid

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